(E/Z)-BIX02189

説明

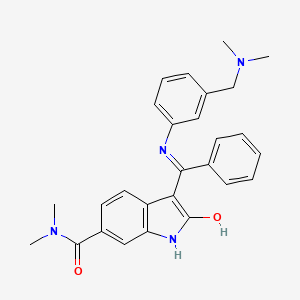

Structure

3D Structure

特性

IUPAC Name |

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXOBLVQIVXKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025843 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1265916-41-3 | |

| Record name | (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of (E/Z)-BIX02189

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary: (E/Z)-BIX02189 is a potent and highly selective small molecule inhibitor targeting the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. Specifically, it functions as a dual inhibitor of MEK5 (MAPK Kinase 5) and its direct downstream substrate, ERK5 (Extracellular signal-regulated kinase 5).[1][2] By blocking this pathway, BIX02189 disrupts critical cellular processes that promote cell survival and proliferation. Its mechanism of action culminates in the induction of two key cell death programs: apoptosis and autophagy. This guide details the core molecular interactions, downstream signaling consequences, and provides a reference for the experimental protocols used to elucidate this mechanism.

Core Mechanism: Direct Inhibition of the MEK5/ERK5 Signaling Axis

The primary mechanism of action for BIX02189 is the direct and potent inhibition of the kinase activity of MEK5.[1][3] MEK5 is the upstream kinase responsible for the phosphorylation and activation of ERK5.[4] BIX02189 also directly inhibits the catalytic activity of ERK5 itself, albeit with a lower potency compared to MEK5.[1][5][6] This dual inhibition effectively shuts down the entire MEK5/ERK5 signaling module.[3]

The MEK5/ERK5 pathway is a distinct signaling cascade parallel to the more commonly studied MEK1/2-ERK1/2 pathway.[4] It is activated by various growth factors and cellular stressors, playing a pivotal role in promoting cell proliferation, survival, and differentiation.[7][8] BIX02189 exhibits high selectivity for MEK5/ERK5, with minimal activity against closely related kinases such as MEK1, MEK2, and ERK1/2, making it a valuable tool for specifically interrogating this pathway.[1][2]

Quantitative Data Presentation

BIX02189's potency and selectivity have been quantified through various in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Target | Assay Type | IC50 Value | Selectivity Notes | Reference(s) |

| MEK5 | Cell-free kinase assay | 1.5 nM | Primary target | [1][2][5][6] |

| ERK5 | Cell-free kinase assay | 59 nM | Secondary target | [1][2][5][6] |

| CSF1R (FMS) | Cell-free kinase assay | 46 nM | Minor off-target activity | [1] |

| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | Cell-free kinase assay | >3.7 µM | Highly selective over these kinases | [1] |

| MEF2C-driven Luciferase Expression (HeLa) | Cell-based reporter assay | 0.53 µM | Functional cellular inhibition | [1] |

| MEF2C-driven Luciferase Expression (HEK293) | Cell-based reporter assay | 0.26 µM | Functional cellular inhibition | [1] |

| ERK5 Phosphorylation (HeLa cells) | Cell-based functional assay | 59 nM | Functional cellular inhibition | [1] |

Downstream Cellular Consequences

Inhibition of the MEK5/ERK5 pathway by BIX02189 triggers distinct downstream cellular responses that ultimately promote cell death, primarily through sensitization to apoptosis and induction of autophagy.

A key consequence of ERK5 inhibition is the sensitization of cancer cells to extrinsic apoptosis, which is initiated by death receptors like TRAIL and FasL.[9]

-

Normal State (Active ERK5): In many cancer cells, active ERK5 phosphorylates Tumor Protein 53-Induced Nuclear Protein 2 (TP53INP2). This phosphorylation marks TP53INP2 for ubiquitination and subsequent degradation by the proteasome.[9] TP53INP2 is a crucial scaffold protein required for the full activation of caspase-8, the initiator caspase in the extrinsic pathway.[9][10] By keeping TP53INP2 levels low, active ERK5 suppresses the apoptotic signal.

-

Inhibited State (BIX02189): Treatment with BIX02189 blocks ERK5 activity. This prevents the phosphorylation and degradation of TP53INP2, causing it to stabilize and accumulate within the cell.[9] The elevated levels of TP53INP2 facilitate the efficient activation of caspase-8 upon death receptor stimulation, leading to the cleavage of executioner caspases (e.g., caspase-3) and subsequent apoptosis.[10][11]

In addition to apoptosis, ERK5 inhibition by compounds like BIX02189 can induce autophagy, a cellular degradation and recycling process.[12] Under normal conditions, ERK5 acts as a negative regulator of autophagy. Its inhibition leads to the activation of this pathway.

Mechanistically, the inhibition of ERK5 has been shown to induce Endoplasmic Reticulum (ER) stress, which activates the Unfolded Protein Response (UPR).[12] The UPR is a complex signaling network designed to restore ER homeostasis, but when stress is prolonged, it can trigger autophagy.[13][14] Key UPR markers such as BiP, CHOP, and ATF4 are upregulated following ERK5 inhibition. This ER stress-mediated pathway appears to be the primary driver for the induction of autophagy, which in this context, contributes to cell death rather than survival.[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of BIX02189.

This assay quantifies the direct inhibitory effect of BIX02189 on the enzymatic activity of purified MEK5 or ERK5.

-

Enzyme Preparation: Use purified, recombinant MEK5 or ERK5 protein (e.g., expressed via a baculovirus system).[1]

-

Reaction Mixture: Prepare a reaction buffer (e.g., Buffer A: 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Inhibitor Preparation: Prepare serial dilutions of BIX02189 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

-

Assay Protocol:

-

In a 96-well plate, add the kinase reaction buffer.

-

Add the specific substrate (e.g., kinase-dead ERK5 for MEK5 assay; Myelin Basic Protein (MBP) for ERK5 assay).[7]

-

Add the serially diluted BIX02189 or vehicle (DMSO).

-

Add the purified MEK5 or ERK5 enzyme to initiate the reaction.

-

Add [γ-³²P]ATP or use an ATP-depletion luminescence assay format (e.g., Kinase-Glo®).

-

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid, spot the mixture onto p81 phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure incorporated radioactivity using a scintillation counter.[7]

-

Luminescence: Add an ATP detection reagent (e.g., PKLight) that measures the amount of ATP remaining.[1] The signal is inversely proportional to kinase activity.

-

-

Data Analysis: Plot the percentage of kinase activity against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This cell-based assay confirms that BIX02189 inhibits the MEK5/ERK5 pathway inside the cell.[15]

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa) and grow to 70-80% confluency.

-

Serum-starve cells for 16-24 hours to lower basal pathway activity.[16]

-

Pre-treat cells with various concentrations of BIX02189 or DMSO vehicle for 1-2 hours.

-

Stimulate the pathway with an agonist (e.g., 400 mM sorbitol for 30 minutes) to induce ERK5 phosphorylation.[1][2]

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[15]

-

Scrape cells, collect lysate, and incubate on ice for 30 minutes.

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.[16]

-

SDS-PAGE and Transfer:

-

Denature protein samples in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature (e.g., in 5% BSA in TBST).

-

Incubate with a primary antibody specific for phosphorylated ERK5 (p-ERK5 Thr218/Tyr220) overnight at 4°C.[15][17]

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a digital imager.

-

-

Analysis: Strip the blot and re-probe with an antibody for total ERK5 as a loading control. Quantify band intensities using densitometry. Calculate the ratio of p-ERK5 to total ERK5 for each condition.

This assay measures the rate of autophagy by monitoring the conversion of the soluble LC3-I protein to the autophagosome-associated, lipidated LC3-II form.[18][19]

-

Cell Culture and Treatment:

-

Prepare four sets of cultured cells for each condition to be tested (e.g., Control vs. BIX02189).

-

Set 1: Untreated (baseline).

-

Set 2: Treated with BIX02189 for a specified time (e.g., 24 hours).

-

Set 3: Treated with a lysosomal inhibitor only (e.g., 100 nM Bafilomycin A1 or 50 µM Chloroquine) for the last 2-4 hours of culture.[20]

-

Set 4: Treated with BIX02189, with the lysosomal inhibitor added for the final 2-4 hours.

-

-

Sample Preparation and Western Blot: Follow the steps for cell lysis, protein quantification, and western blotting as described in Protocol 4.2. Use a primary antibody that detects both LC3-I and LC3-II.[20]

-

Data Analysis:

-

Compare the LC3-II band intensity between lanes.

-

An increase in LC3-II in the BIX02189-treated sample (Set 2) compared to the control (Set 1) suggests either increased autophagosome formation or a block in degradation.

-

Autophagic flux is determined by comparing Set 4 to Set 2. A significantly greater accumulation of LC3-II in the presence of both BIX02189 and the lysosomal inhibitor (Set 4) compared to BIX02189 alone (Set 2) confirms an increase in the rate of autophagosome synthesis.[18][19]

-

This assay measures the functional downstream consequence of ERK5 inhibition by quantifying the transcriptional activity of MEF2C, a direct substrate of ERK5.[1][3]

-

Plasmid Transfection:

-

Co-transfect cells (e.g., HEK293) with two plasmids:

-

-

Cell Treatment: After 24 hours to allow for plasmid expression, treat the cells with serial dilutions of BIX02189 or DMSO vehicle for a defined period (e.g., 6-24 hours). A stimulant to activate the pathway (e.g., a constitutively active MEK5 plasmid) may be co-transfected.

-

Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Luminescence Measurement:

-

Use a luminometer with dual injectors.

-

Add the cell lysate to a measurement plate.

-

Inject the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence.

-

Inject the Renilla luciferase substrate (Stop & Glo® Reagent), which quenches the firefly signal and initiates the Renilla reaction, and measure the second signal.[23]

-

-

Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample. Normalize the results to the vehicle-treated control to determine the dose-dependent inhibition of MEF2C transcriptional activity. Calculate the IC50 from the resulting dose-response curve.

References

- 1. selleckchem.com [selleckchem.com]

- 2. rndsystems.com [rndsystems.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Canonical and Kinase Activity-Independent Mechanisms for Extracellular Signal-Regulated Kinase 5 (ERK5) Nuclear Translocation Require Dissociation of Hsp90 from the ERK5-Cdc37 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activity Assays for Extracellular Signal-Regulated Kinase 5 | Springer Nature Experiments [experiments.springernature.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Overexpression of TP53INP2 Promotes Apoptosis in Clear Cell Renal Cell Cancer via Caspase-8/TRAF6 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ERK5 Inhibition Induces Autophagy-Mediated Cancer Cell Death by Activating ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ER stress: Autophagy induction, inhibition and selection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Linking ER Stress to Autophagy: Potential Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Phospho-ERK5 (Thr218, Tyr220) Polyclonal Antibody (44-612G) [thermofisher.com]

- 18. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]

- 19. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]

- 20. proteolysis.jp [proteolysis.jp]

- 21. promega.com [promega.com]

- 22. promegaconnections.com [promegaconnections.com]

- 23. assaygenie.com [assaygenie.com]

BIX02189: A Technical Guide to its Interaction with the MEK5/ERK5 Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective MEK5/ERK5 inhibitor, BIX02189. It details the compound's mechanism of action, its effects on the MEK5/ERK5 signaling cascade, and provides established experimental protocols for its use in research settings.

Introduction to the MEK5/ERK5 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis. The MEK5/ERK5 pathway is a distinct member of the MAPK family. Activation of this pathway is initiated by various extracellular stimuli, such as growth factors and cellular stress. These stimuli lead to the activation of MAP3Ks, primarily MEKK2 and MEKK3, which in turn phosphorylate and activate MEK5. MEK5, a dual-specificity kinase, then phosphorylates and activates ERK5 (also known as Big Mitogen-activated Protein Kinase 1 or BMK1) on threonine and tyrosine residues within its activation loop. Activated ERK5 translocates to the nucleus, where it phosphorylates and regulates the activity of several transcription factors, including Myocyte Enhancer Factor 2 (MEF2), c-Fos, and c-Myc, thereby modulating gene expression and influencing cellular fate.

BIX02189: A Potent and Selective Inhibitor

BIX02189 is a small molecule inhibitor that demonstrates high potency and selectivity for the MEK5/ERK5 signaling pathway. It exerts its inhibitory effects by targeting the catalytic activity of both MEK5 and ERK5.

Mechanism of Action

BIX02189 acts as a dual inhibitor of MEK5 and ERK5. It has been shown to inhibit the catalytic function of purified MEK5 enzyme and also directly inhibits the kinase activity of ERK5.[1][2] This dual inhibition effectively blocks the phosphorylation of ERK5 by MEK5 and the subsequent downstream signaling events.[3] Notably, BIX02189 displays high selectivity for the MEK5/ERK5 pathway and does not significantly affect other related kinases such as MEK1, MEK2, ERK1/2, p38, or JNK at concentrations where it effectively inhibits MEK5/ERK5.

Quantitative Data on BIX02189 Activity

The inhibitory potency of BIX02189 has been quantified in various assays. The following tables summarize the key IC50 values for BIX02189 against its primary targets and its effects in cellular assays.

| Target | Assay Type | IC50 Value |

| MEK5 | Cell-free kinase assay | 1.5 nM[1] |

| ERK5 | Cell-free kinase assay | 59 nM[1] |

| Cellular Assay | Cell Line | Effect | IC50 Value |

| Inhibition of ERK5 Phosphorylation | HeLa | Sorbitol-stimulated | 0.059 µM |

| Inhibition of MEF2C-driven Luciferase Expression | HeLa | 0.53 µM | |

| Inhibition of MEF2C-driven Luciferase Expression | HEK293 | 0.26 µM |

Visualizing the MEK5/ERK5 Signaling Pathway and BIX02189 Inhibition

The following diagrams illustrate the core components of the MEK5/ERK5 signaling pathway and the specific point of inhibition by BIX02189.

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.

Caption: A generalized workflow for investigating the effects of BIX02189.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of BIX02189 and the MEK5/ERK5 pathway.

In Vitro MEK5 Kinase Assay

This assay measures the direct inhibitory effect of BIX02189 on MEK5 catalytic activity.

-

Reagents and Materials:

-

Recombinant active MEK5 enzyme

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

BIX02189 (in DMSO)

-

ATP detection reagent (e.g., Kinase-Glo®)

-

96-well plates

-

-

Procedure:

-

Prepare serial dilutions of BIX02189 in kinase assay buffer.

-

In a 96-well plate, add the recombinant MEK5 enzyme to each well.

-

Add the diluted BIX02189 or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding an ATP detection reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each BIX02189 concentration relative to the vehicle control and determine the IC50 value.

-

Western Blotting for ERK5 Phosphorylation

This protocol is used to assess the level of ERK5 activation in cells treated with BIX02189.

-

Reagents and Materials:

-

Cell line of interest (e.g., HeLa cells)

-

Cell culture medium and supplements

-

BIX02189

-

Stimulant (e.g., sorbitol, growth factors)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours if necessary.

-

Pre-treat the cells with various concentrations of BIX02189 or DMSO for 1-2 hours.

-

Stimulate the cells with the appropriate agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[4]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK5 to confirm equal protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated ERK5 to total ERK5.

-

MEF2 Luciferase Reporter Assay

This assay measures the transcriptional activity of MEF2, a downstream target of ERK5, to assess the functional consequence of MEK5/ERK5 pathway inhibition by BIX02189.

-

Reagents and Materials:

-

Cell line of interest (e.g., HEK293 or HeLa cells)

-

MEF2-responsive luciferase reporter plasmid

-

Control plasmid expressing Renilla luciferase (for normalization)

-

Transient transfection reagent

-

BIX02189

-

Luciferase assay system

-

-

Procedure:

-

Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the transfected cells with various concentrations of BIX02189 or DMSO.

-

If required, stimulate the cells to activate the MEK5/ERK5 pathway.

-

Incubate for an appropriate period (e.g., 6-24 hours).

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percent inhibition of MEF2 transcriptional activity for each BIX02189 concentration.

-

Conclusion

BIX02189 is a valuable pharmacological tool for investigating the biological roles of the MEK5/ERK5 signaling pathway. Its high potency and selectivity make it a suitable agent for dissecting the specific contributions of this pathway in various cellular contexts. The experimental protocols provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the functions of the MEK5/ERK5 cascade and the therapeutic potential of its inhibition.

References

(E/Z)-BIX02189: A Technical Guide to a Selective MEK5/ERK5 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-BIX02189 is a potent and selective small molecule inhibitor of the Mitogen-activated Protein Kinase Kinase 5 (MEK5) and Extracellular signal-regulated Kinase 5 (ERK5) signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival, and its dysregulation has been implicated in numerous diseases, most notably cancer and cardiovascular conditions.[1] BIX02189 serves as an invaluable chemical probe for elucidating the physiological and pathological roles of the MEK5/ERK5 cascade and presents a promising scaffold for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

BIX02189 is a synthetic organic compound with the chemical name (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide.[2][3] It exists as a mixture of E/Z isomers.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₂₈N₄O₂ | [2][4] |

| Molecular Weight | 440.54 g/mol | [2][4] |

| CAS Number | 1265916-41-3 | [2][5] |

| Appearance | Crystalline solid | [6] |

| Purity | ≥98% (HPLC) | [2] |

| Solubility | Soluble in DMSO (to 100 mM) and 1eq. HCl (to 100 mM) | [2][3] |

| SMILES | CN(C)CC1=CC(N/C(C2=CC=CC=C2)=C3C(NC4=C\3C=CC(C(N(C)C)=O)=C4)=O)=CC=C1 | [6] |

| InChI Key | HOMJAAIVTDVQJA-IZHYLOQSSA-N | [2] |

Mechanism of Action and Biological Activity

BIX02189 is a highly selective inhibitor of MEK5 and also directly inhibits the catalytic activity of ERK5.[5][7] It functions by blocking the phosphorylation of ERK5 by MEK5, which in turn prevents the transcriptional activation of downstream substrates such as Myocyte Enhancer Factor 2C (MEF2C).[3][8] This blockade of the MEK5/ERK5 signaling cascade has been shown to induce apoptosis in acute myeloid leukemia tumor cells.[2][3]

Inhibitory Activity of BIX02189

| Target | IC₅₀ | Reference |

| MEK5 | 1.5 nM | [5][7] |

| ERK5 | 59 nM | [5][7] |

| CSF1R (FMS) | 46 nM | [7] |

| LCK | 250 nM | [2] |

| JAK3 | 440 nM | [2] |

| TGFβR1 | 580 nM | [2] |

| RPS6KA6 (RSK4) | 990 nM | [2] |

| FGFR1 | 1.0 µM | [2] |

| KIT | 1.1 µM | [2] |

| RPS6KA3 (RSK2) | 2.1 µM | [2] |

| ABL1 | 2.4 µM | [2] |

| MAPK14 (p38 alpha) | >3.7 µM | [2][7] |

| SRC | 7.6 µM | [2] |

| MEK1, MEK2, ERK1/2, JNK2, EGFR | >3.7 µM | [7] |

Cellular Activity of BIX02189

| Assay | Cell Line | IC₅₀ | Reference |

| MEK5/ERK5/MEF2C-driven Luciferase Expression | HeLa | 0.53 µM | [5][7] |

| MEK5/ERK5/MEF2C-driven Luciferase Expression | HEK293 | 0.26 µM | [5][7] |

| Inhibition of ERK5 Phosphorylation | HeLa | 0.059 µM | [7] |

Signaling Pathway and Experimental Workflows

MEK5/ERK5 Signaling Pathway Inhibition by BIX02189

Caption: BIX02189 inhibits the MEK5/ERK5 signaling pathway.

General Experimental Workflow for BIX02189

Caption: Workflow for evaluating BIX02189 in cellular assays.

Detailed Experimental Protocols

In Vitro MEK5 Kinase Assay

This protocol is adapted from methodologies used to characterize BIX02189's inhibitory activity on purified MEK5 enzyme.

Materials:

-

Recombinant GST-MEK5 (15 nM final concentration)

-

ATP (0.75 µM final concentration)

-

BIX02189 (varying concentrations)

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT, 1% DMSO

-

ATP Detection Reagent (e.g., PKLight)

-

384-well plates

-

Luminometer

Procedure:

-

Prepare a reaction mixture containing 15 nM GST-MEK5 in assay buffer.

-

Add varying concentrations of BIX02189 to the wells of a 384-well plate.

-

Add the MEK5 reaction mixture to the wells.

-

Initiate the kinase reaction by adding ATP to a final concentration of 0.75 µM.

-

Incubate the reaction mixture for 90 minutes at room temperature.

-

Stop the reaction and measure the remaining ATP by adding 10 µL of ATP detection reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the luminescence signal using a plate reader.

-

Convert the relative light unit (RLU) signals to percent of control to determine the IC₅₀ value.[5]

Western Blot for Phospho-ERK5 in HeLa Cells

This protocol details the steps to assess the inhibition of sorbitol-induced ERK5 phosphorylation by BIX02189 in a cellular context.

Materials:

-

HeLa cells

-

BIX02189

-

Sorbitol (0.4 M final concentration)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (10% Tris-glycine)

-

Nitrocellulose or PVDF membrane

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220), anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Seed HeLa cells and grow to desired confluency.

-

Serum starve the cells for 20 hours.

-

Pre-treat the cells with varying concentrations of BIX02189 for 1.5 hours.

-

Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C.

-

Wash cells with ice-cold PBS and lyse with 50 µL of RIPA buffer on ice for 5-10 minutes.

-

Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Prepare protein samples by adding 2x sample buffer and boiling for 4 minutes at 95°C.

-

Load 20 µL of each sample onto a 10% Tris-glycine SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and probe with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

To normalize, the membrane can be stripped and re-probed for total ERK5.[5][7]

MEF2C-Driven Luciferase Reporter Assay

This assay measures the transcriptional activity of MEF2C, a downstream target of ERK5, to assess the functional inhibition of the pathway by BIX02189.

Materials:

-

HEK293 or HeLa cells

-

MEF2C-responsive firefly luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

BIX02189

-

Dual-luciferase assay system

Procedure:

-

Co-transfect cells with the MEF2C-luciferase reporter plasmid and the Renilla luciferase control plasmid.

-

After 24 hours, treat the cells with varying concentrations of BIX02189.

-

Incubate for an additional 24 hours.

-

Lyse the cells and perform a dual-luciferase assay according to the manufacturer's protocol.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the inhibition of MEF2C transcriptional activity relative to a vehicle-treated control to determine the IC₅₀ value.[5][6]

In Vivo Mouse Study

This protocol provides a general guideline for assessing the in vivo activity of BIX02189.

Materials:

-

Mice (specific strain will depend on the disease model)

-

BIX02189

-

Vehicle (e.g., 25% DMSO in a suitable carrier)

Procedure:

-

Acclimate the mice to the experimental conditions.

-

Prepare the dosing solution of BIX02189 at the desired concentration (e.g., for a 10 mg/kg dose).

-

Administer BIX02189 (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection.

-

Monitor the animals for any adverse effects.

-

At the end of the study period, euthanize the mice and collect tissues of interest (e.g., aortic endothelial cells).

-

Analyze the target tissues for biomarkers of MEK5/ERK5 pathway inhibition (e.g., nuclear localization of Nrf2).[2]

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the MEK5/ERK5 signaling pathway. Its utility as a research tool is underscored by the wealth of available data on its biochemical and cellular activities. The detailed protocols provided in this guide offer a starting point for researchers to effectively utilize BIX02189 in their investigations into the multifaceted roles of the MEK5/ERK5 pathway in health and disease, and to explore its potential as a therapeutic agent.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of pharmacological inhibitors of the MEK5/ERK5 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(E/Z)-BIX02189: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of (E/Z)-BIX02189, a potent and selective inhibitor of MEK5. BIX02189 has emerged as a critical tool for elucidating the physiological and pathological roles of the MEK5/ERK5 signaling pathway. This document details the discovery through high-throughput screening, summarizes its inhibitory activity with quantitative data, and outlines key experimental protocols for its characterization. While a specific, publicly available synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route is proposed based on established quinazoline (B50416) chemistry. Notably, the compound is consistently referred to as a mixture of E/Z isomers, and there is no available information on the separation or differential biological activities of the individual stereoisomers.

Discovery

This compound was identified along with its analog, BIX02188, through a high-throughput screening of the Boehringer Ingelheim compound library. The primary goal of the screening was to discover novel pharmacological inhibitors of the MEK5/ERK5 signaling pathway. The seminal work by Tatake et al. in 2008 first described BIX02189 as a potent inhibitor of the purified MEK5 enzyme.

Mechanism of Action and Biological Activity

This compound is a selective inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5), a key upstream kinase in the ERK5 signaling cascade. By inhibiting MEK5, BIX02189 prevents the phosphorylation and subsequent activation of Extracellular Signal-Regulated Kinase 5 (ERK5). This blockade of the MEK5/ERK5 pathway has been shown to modulate various cellular processes, including proliferation, differentiation, and survival.

Data Presentation: Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Notes |

| MEK5 | 1.5 | Cell-free kinase assay | Demonstrates high potency for the primary target. |

| ERK5 | 59 | Cell-free kinase assay | Also shows activity against the downstream kinase, though to a lesser extent than MEK5. |

| CSF1R (FMS) | 46 | Not specified | An off-target activity of note. |

| MEK1, MEK2, ERK1, p38α, JNK2, EGFR, STK16 | >3700 | Not specified | Highlights the selectivity of BIX02189 for MEK5 over other related kinases.[1] |

Cellular Activity:

| Cell Line | Assay Type | IC50 (µM) |

| HeLa | MEF2C-driven luciferase expression | 0.53 |

| HEK293 | MEF2C-driven luciferase expression | 0.26 |

| HeLa | Sorbitol-induced ERK5 phosphorylation | 0.059 |

Experimental Protocols

In Vitro MEK5 Kinase Assay

This protocol outlines the determination of the inhibitory activity of this compound against purified MEK5 enzyme.

Materials:

-

Purified, recombinant GST-MEK5 enzyme

-

PKLight™ ATP Detection Reagent

-

Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT

-

ATP

-

This compound (varying concentrations in 1% DMSO)

Procedure:

-

Prepare the kinase reaction mixture in the assay buffer containing 15 nM GST-MEK5 and 0.75 µM ATP.

-

Add varying concentrations of this compound (or vehicle control, 1% DMSO) to the reaction mixture.

-

Incubate the mixture for 90 minutes at room temperature.

-

Add 10 µL of ATP detection reagent to each well.

-

Incubate for an additional 15 minutes at room temperature.

-

Measure the luminescence (Relative Light Units - RLU) using a suitable plate reader.

-

Convert RLU signals to Percent of Control (POC) values to determine the IC50.[1]

Cellular ERK5 Phosphorylation Assay (Western Blot)

This protocol describes the assessment of this compound's ability to inhibit ERK5 phosphorylation in a cellular context.

Materials:

-

HeLa cells

-

Sorbitol (0.4 M solution)

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and transfer apparatus

-

Nitrocellulose membrane

-

Primary antibodies: anti-phospho-ERK5, anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed HeLa cells and grow to desired confluency.

-

Serum-starve the cells for 20 hours.

-

Pre-treat the cells with varying concentrations of this compound for 1.5 hours.

-

Stimulate the cells with 0.4 M sorbitol for 20 minutes at 37°C to induce ERK5 phosphorylation.

-

Harvest and lyse the cells in RIPA buffer.

-

Centrifuge the lysates to pellet cell debris.

-

Prepare protein samples and perform SDS-PAGE, followed by transfer to a nitrocellulose membrane.

-

Probe the membrane with primary antibodies against phospho-ERK5 and total-ERK5, followed by the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published in the peer-reviewed literature. However, based on the chemical structure, a plausible retro-synthetic analysis suggests a convergent synthesis approach common for quinazoline derivatives. The key steps would likely involve the construction of the quinazoline core followed by the attachment of the side chain.

Proposed Synthetic Route:

The synthesis would likely proceed through two main fragments:

-

Fragment A: A suitably substituted quinazoline precursor.

-

Fragment B: The N-(2-phenylethyl)piperazine side chain.

Step 1: Synthesis of the Quinazoline Core (Fragment A) A common method for synthesizing 4-aminoquinazolines involves the reaction of an anthranilic acid derivative with a cyanamide (B42294) or a similar nitrogen-containing reactant to form the quinazolinone ring, which is then converted to a 4-chloroquinazoline.

Step 2: Synthesis of the Side Chain (Fragment B) The N-(2-phenylethyl)piperazine can be synthesized by the alkylation of piperazine (B1678402) with 2-phenylethyl bromide or a similar electrophile.

Step 3: Coupling of Fragments A and B The final step would involve a nucleophilic substitution reaction where the piperazine nitrogen of Fragment B displaces the chlorine atom at the 4-position of the quinazoline core (Fragment A).

It is important to note that this proposed synthesis does not account for the stereoselective formation of either the E or Z isomer. The final product would likely be a mixture of this compound, which is consistent with how the compound is described in the literature and supplied by commercial vendors.

(E/Z) Isomerism

The designation (E/Z) for BIX02189 indicates the presence of geometric isomers around a carbon-carbon double bond within the molecule's side chain. The 'E' (entgegen) and 'Z' (zusammen) notation describes the relative stereochemistry of the substituents on the double bond.

To date, there is no published information on the separation of the E and Z isomers of BIX02189. Furthermore, no studies have reported the distinct biological activities of the individual isomers. Therefore, it is presumed that the reported IC50 values and biological effects are for the mixture of E and Z isomers. The lack of stereochemical resolution in the available literature suggests that either the isomers exhibit similar activity, or the mixture is used for practical reasons.

Signaling Pathway and Experimental Workflow Diagrams

Caption: The MEK5/ERK5 signaling pathway and the inhibitory action of BIX02189.

Caption: Experimental workflow for the characterization of this compound.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the MEK5/ERK5 signaling pathway. Its high potency and selectivity make it a cornerstone in studies aiming to understand the roles of this pathway in health and disease. While the lack of a detailed public synthesis protocol and the unresolved nature of its E/Z isomers present certain limitations, the available data on its biological activity and clear experimental procedures for its use provide a solid foundation for researchers. Future work focusing on the stereoselective synthesis and differential biological evaluation of the E and Z isomers could provide deeper insights into the structure-activity relationship and potentially lead to the development of even more potent and selective inhibitors.

References

(E/Z)-BIX02189: A Selective MEK5 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-BIX02189 is a potent and selective small molecule inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key component of the MEK5/ERK5 signaling pathway. This pathway is distinct from the well-studied MEK1/2-ERK1/2 cascade and is implicated in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of the MEK5/ERK5 pathway has been linked to several pathologies, including cancer, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this compound as a precise tool to investigate the biological functions of the MEK5/ERK5 pathway and to explore its therapeutic potential.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial mediators of cellular responses to a wide array of extracellular stimuli. While the RAS-RAF-MEK1/2-ERK1/2 pathway has been extensively studied and targeted in drug development, other MAPK cascades, such as the MEK5/ERK5 pathway, are emerging as significant players in health and disease.[1][2] The MEK5/ERK5 pathway is activated by various stimuli, including growth factors and stress, and is primarily mediated by the upstream kinases MEKK2 and MEKK3.[1] These kinases phosphorylate and activate MEK5, which in turn is the specific upstream kinase for Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1).[1]

This compound has been identified as a highly potent and selective inhibitor of MEK5, offering a valuable pharmacological tool to dissect the roles of the MEK5/ERK5 signaling cascade.[3][4] This guide details the biochemical and cellular properties of this compound, providing researchers with the necessary information to design and execute rigorous preclinical studies.

Mechanism of Action

This compound exerts its inhibitory effect by targeting the ATP-binding pocket of MEK5, thereby preventing the phosphorylation and subsequent activation of its downstream substrate, ERK5.[5] This selective inhibition blocks the entire downstream signaling cascade, allowing for the specific investigation of MEK5/ERK5-dependent cellular processes. Notably, this compound has been shown to inhibit the phosphorylation of ERK5 without affecting the phosphorylation of other related MAPKs such as ERK1/2, p38, and JNK, highlighting its specificity for the MEK5/ERK5 pathway.[4][5]

Figure 1: Simplified MEK5/ERK5 signaling pathway and the point of inhibition by this compound.

Quantitative Data and Selectivity Profile

A critical aspect of a pharmacological inhibitor is its potency and selectivity. This compound has been characterized in various biochemical assays to determine its half-maximal inhibitory concentration (IC50) against a panel of kinases.

Inhibitory Potency

The inhibitory activity of this compound against MEK5 and its downstream target ERK5 is summarized in the table below. For comparison, data for its structural analog, BIX02188, is also included.

| Compound | Target | IC50 (nM) | Reference(s) |

| This compound | MEK5 | 1.5 | [3][4][6] |

| ERK5 | 59 | [3][4][6] | |

| BIX02188 | MEK5 | 4.3 | [5][6] |

| ERK5 | 810 | [5][6] |

Table 1: In vitro inhibitory potency of this compound and BIX02188 against MEK5 and ERK5.

Kinase Selectivity Profile

To assess its specificity, this compound was screened against a panel of related and unrelated kinases. The results demonstrate a high degree of selectivity for MEK5.

| Kinase Target | IC50 | Reference(s) |

| MEK5 | 1.5 nM | [3][4][6] |

| ERK5 | 59 nM | [3][4][6] |

| CSF1R (FMS) | 46 nM | [5] |

| LCK | 250 nM | [7] |

| JAK3 | 440 nM | [7] |

| TGFβR1 | 580 nM | [7] |

| MEK1 | >3.7 µM | [4][5] |

| MEK2 | >3.7 µM | [4][5] |

| ERK1 | >3.7 µM | [5] |

| ERK2 | >10 µM | [6] |

| p38α | >3.7 µM | [5] |

| JNK2 | >10 µM | [4][5][6] |

| EGFR | >3.7 µM | [5] |

Table 2: Selectivity profile of this compound against a panel of kinases.

Figure 2: Logical relationship of this compound selectivity for MEK5 over other kinases.

Experimental Protocols

The following protocols provide detailed methodologies for the characterization of this compound in biochemical and cellular assays.

Biochemical MEK5 Kinase Assay (IC50 Determination)

This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against MEK5.

Materials:

-

Recombinant active MEK5 enzyme (e.g., GST-MEK5)

-

This compound

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.2% BSA, 0.01% CHAPS, 100 µM Na₃VO₄, 0.5 mM DTT)[5]

-

Luminescence-based ATP detection reagent (e.g., PKLight™ ATP Detection Reagent)[5]

-

White, opaque 96- or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup:

-

Incubation: Incubate the reaction mixture at room temperature for 90 minutes.[5]

-

Signal Detection:

-

Add the ATP detection reagent to each well.

-

Incubate for 15 minutes at room temperature to stabilize the luminescent signal.[5]

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all readings.

-

Normalize the data to the vehicle control (100% activity) and a no-ATP control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).

-

Figure 3: General experimental workflow for the biochemical MEK5 kinase assay.

Cellular Assay for ERK5 Phosphorylation (Western Blot)

This protocol details the use of Western blotting to assess the inhibitory effect of this compound on ERK5 phosphorylation in a cellular context.

Materials:

-

Cell line responsive to MEK5/ERK5 activation (e.g., HeLa cells)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total-ERK5

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere and grow.

-

Serum-starve the cells for 16-24 hours before treatment.[5]

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1.5 hours.[5]

-

Stimulate the cells with a suitable agonist (e.g., 0.4 M sorbitol for 20 minutes) to induce ERK5 phosphorylation.[5]

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK5 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK5.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phospho-ERK5 to total ERK5 for each condition.

-

Plot the normalized phosphorylation levels against the inhibitor concentration to determine the cellular potency.

-

Conclusion

This compound is a valuable research tool for the specific interrogation of the MEK5/ERK5 signaling pathway. Its high potency and selectivity, as demonstrated by the quantitative data presented, make it superior to its analog, BIX02188, for targeted studies. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to confidently employ this compound in their investigations into the diverse biological roles of MEK5/ERK5 signaling and to explore its potential as a therapeutic target in various diseases. As with any pharmacological agent, careful experimental design and appropriate controls are essential for the robust interpretation of results.

References

- 1. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The MEK5/ERK5 Pathway in Health and Disease [mdpi.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

The Role of ERK5 in Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family. Distinct from other MAPKs, ERK5 possesses a unique C-terminal domain that confers transcriptional activation capabilities, positioning it as a key regulator of cellular processes integral to cancer cell proliferation, survival, and metastasis. Dysregulation of the MEK5/ERK5 signaling pathway is frequently observed in a multitude of human cancers and is increasingly implicated in therapeutic resistance. This technical guide provides a comprehensive overview of the ERK5 signaling cascade, its upstream activators and downstream effectors, and its multifaceted role in driving cancer cell proliferation. We present detailed experimental protocols for studying ERK5, quantitative data on its expression and the efficacy of its inhibitors, and visualizations of key pathways and workflows to support ongoing research and drug development efforts targeting this promising oncogenic kinase.

The ERK5 Signaling Pathway in Cancer

The ERK5 signaling pathway is a canonical three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.[1] The core components of this pathway are MEKK2/3 (MAP3K), MEK5 (MAP2K), and ERK5 (MAPK).

Upstream Activation: The pathway is initiated by the activation of MAP3Ks, primarily MEKK2 and MEKK3, in response to stimuli such as Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), and oxidative stress.[1] These kinases then phosphorylate and activate the dual-specificity kinase MEK5, which is the sole known upstream activator of ERK5.[2] Other signaling molecules like RAS, SRC, and AKT have also been reported to function upstream of MEKK2/3 and MEK5.[3]

ERK5 Activation and Nuclear Translocation: Activated MEK5 dually phosphorylates ERK5 on threonine 218 and tyrosine 220 (Thr218/Tyr220) within its activation loop.[4] This phosphorylation event triggers a conformational change and subsequent autophosphorylation of ERK5 at its C-terminal tail, leading to its dissociation from a cytosolic chaperone complex (Hsp90-Cdc37) and translocation to the nucleus.[5]

Downstream Effectors and Cellular Responses: Once in the nucleus, ERK5 regulates gene expression through two primary mechanisms:

-

Direct phosphorylation of transcription factors: ERK5 directly phosphorylates and activates several transcription factors, most notably the Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D), as well as c-Fos, c-Myc, and NF-κB.[3][6]

-

Transcriptional co-activation: Leveraging its unique C-terminal transcriptional activation domain (TAD), ERK5 can function as a co-activator for various transcription factors, further amplifying their activity.[6][7]

The activation of these downstream targets drives the expression of genes crucial for cell cycle progression, such as Cyclin D1, and inhibits the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, thereby promoting the G1 to S phase transition and overall cell proliferation.[2][6]

Data Presentation: Quantitative Analysis of ERK5 in Cancer

Overexpression and Gene Amplification of ERK5 (MAPK7) in Human Cancers

Elevated expression of ERK5 and amplification of its encoding gene, MAPK7, are frequently observed across a wide range of human malignancies. This overexpression often correlates with more aggressive tumor phenotypes and poorer patient prognosis.[2][3][7]

| Cancer Type | MAPK7 (ERK5) Gene Amplification Frequency | ERK5 Protein Overexpression | Reference |

| Hepatocellular Carcinoma (HCC) | ~53% | Significantly increased compared to normal liver tissue. | [8] |

| Lung Adenocarcinoma (LUAD) | 18.9% (Copy Number Gain/Amplification) | Higher levels in tumor vs. normal lung tissue. | [3][9] |

| Lung Squamous Carcinoma (LUSC) | 13.5% (Copy Number Gain/Amplification) | Not specified | [9] |

| Breast Cancer | ~20% (overexpression) | Higher expression in tumor vs. normal breast tissue. | [10][11] |

| Prostate Cancer (PCa) | Not specified | Upregulated in high-grade tumors. | [2] |

| Melanoma | 4% (Amplification) | Alterations in 47% of cases (gene copy number/mRNA). | [9] |

| Sarcoma | Frequently amplified and overexpressed. | Higher expression in tumor vs. normal tissue. | [12] |

Efficacy of Small Molecule Inhibitors Targeting the ERK5 Pathway

Several small molecule inhibitors targeting ERK5 or its upstream activator MEK5 have been developed and evaluated in preclinical cancer models. Their efficacy in inhibiting cancer cell proliferation is summarized below.

| Inhibitor | Target(s) | Cancer Cell Line | Cancer Type | IC50 / EC50 | Reference |

| XMD8-92 | ERK5, BRD4 | HeLa | Cervical Cancer | 240 nM (EGF-induced activation) | [13] |

| AsPC-1 | Pancreatic Cancer | Proliferation inhibited | [14] | ||

| H2373, Hmeso | Mesothelioma | Cytotoxic at various concentrations | [1] | ||

| Kasumi-1, HL-60 | Acute Myeloid Leukemia | Apoptosis induced | [15] | ||

| AX15836 | ERK5 (selective) | HeLa | Cervical Cancer | 8 nM (biochemical) | [16] |

| Various cell lines | - | 4-9 nM (intracellular) | [16] | ||

| U-251, LN18 | Glioblastoma | 10 µM (used in combination) | [17] | ||

| JWG-071 | ERK5 | - | - | 88 nM (biochemical) | [18] |

| BAY-885 | ERK5 (selective) | SN12C | Renal Cancer | 115 nM (reporter assay) | [13] |

| MCF-7 | Breast Cancer | 3.84 µM (viability) | [19] | ||

| MDA-MB-231 | Breast Cancer | 30.91 µM (viability) | [19] | ||

| BIX02189 | MEK5 | - | - | 1.5 nM (biochemical) | [20] |

Impact of ERK5 Knockdown on Cancer Cell Proliferation

Genetic silencing of ERK5 using small interfering RNA (siRNA) or short hairpin RNA (shRNA) has been shown to effectively reduce cancer cell proliferation, confirming the kinase's role as a driver of tumor growth.

| Cancer Cell Line | Cancer Type | Method | Effect on Proliferation | Reference |

| LNCaP, C4-2 | Prostate Cancer | shRNA | Significant decrease | [21] |

| HuCCT-1, CCLP-1 | Cholangiocarcinoma | shRNA | Reduced mitogen-dependent growth | [15] |

| HL-60 | Acute Myeloid Leukemia | siRNA | Distinct inhibition | [22] |

| Ishikawa | Endometrial Cancer | siRNA | Significant impairment | [23] |

| HCT116 | Colorectal Cancer | siRNA | No significant inhibition | [24] |

In Vivo Efficacy of ERK5 Inhibitors in Xenograft Models

Preclinical studies using xenograft models have demonstrated the anti-tumor activity of ERK5 inhibitors in vivo.

| Inhibitor | Cancer Type | Xenograft Model | Dosing & Administration | Tumor Growth Inhibition (TGI) | Reference |

| XMD8-92 | Lung & Cervical Cancer | A549, HeLa | 50 mg/kg, i.p. | ~95% | [25] |

| Pancreatic Cancer | AsPC-1 | Not specified | Significant inhibition | [14] | |

| Mesothelioma | - | Not specified | Reduced tumor growth | [2] | |

| JWG-071 | Endometrial Cancer | Ishikawa | Not specified, i.p. | Significantly impaired tumor growth |

Experimental Protocols

Western Blot for Phosphorylated ERK5 (p-ERK5)

This protocol details the detection of activated ERK5 via Western blotting, a crucial technique for assessing pathway activation.

Materials:

-

Ice-cold PBS

-

RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Anti-phospho-ERK5 (Thr218/Tyr220)

-

Primary Antibody: Anti-total ERK5

-

Primary Antibody: Loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation: Culture and treat cells as required. After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.[4]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm transfer efficiency with Ponceau S staining.[4]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[21]

-

Primary Antibody Incubation: Incubate the membrane with the anti-p-ERK5 primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[4]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[4]

-

Washing: Repeat the wash step as in step 7.

-

Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

-

Stripping and Re-probing: To normalize the p-ERK5 signal, the membrane can be stripped and re-probed with antibodies against total ERK5 and a loading control.

MEF2-Luciferase Reporter Assay for ERK5 Transcriptional Activity

This cell-based assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of MEF2 binding elements.

Materials:

-

HEK293 or HeLa cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

MEF2-luciferase reporter plasmid

-

Renilla luciferase control plasmid (e.g., pRL-TK)

-

Expression plasmid for constitutively active MEK5 (optional)

-

Transfection reagent

-

96-well white, clear-bottom plates

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding (Day 1): Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection (Day 2): Co-transfect cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment (Day 3): After 18-24 hours, replace the medium. For inhibitor studies, pre-incubate cells with the ERK5 inhibitor for 1-2 hours. Add the desired stimulus (e.g., EGF) to induce ERK5 activity and incubate for an additional 6-24 hours.

-

Luciferase Assay (Day 4): Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, sequentially measuring firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction by dividing the normalized activity of treated samples by that of the vehicle control.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method used to assess the effect of ERK5 inhibition on cancer cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

ERK5 inhibitor

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate (5,000-10,000 cells/well) and allow them to adhere overnight.[6]

-

Inhibitor Treatment: Treat cells with serial dilutions of the ERK5 inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[6]

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value of the inhibitor.

Conclusion

The MEK5/ERK5 signaling pathway is a validated and compelling target in oncology. Its frequent dysregulation in human cancers and its critical role in driving cell proliferation and survival underscore its therapeutic potential. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate functions of ERK5 and to advance the development of novel anti-cancer therapies targeting this key signaling nexus. The continued exploration of selective and potent ERK5 inhibitors holds significant promise for improving outcomes for patients with a wide range of malignancies.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Clinical Significance and Regulation of ERK5 Expression and Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery of Small ERK5 Inhibitors via Structure-Based Virtual Screening, Biological Evaluation and MD Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Modulation of ERK5 Activity as a Therapeutic Anti-Cancer Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. XMD8-92 inhibits pancreatic tumor xenograft growth via a DCLK1-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Identification and Validation of ERK5 as a DNA Damage Modulating Drug Target in Glioblastoma | MDPI [mdpi.com]

- 17. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BAY-885, a mitogen-activated protein kinase kinase 5 inhibitor, induces apoptosis by regulating the endoplasmic reticulum stress/Mcl-1/Bim pathway in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. selleckchem.com [selleckchem.com]

- 20. miR-143 Interferes with ERK5 Signaling, and Abrogates Prostate Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. e-century.us [e-century.us]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacological Inhibition of BMK1 Suppresses Tumor Growth Through PML - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

(E/Z)-BIX02189: A Technical Guide to its Pro-Apoptotic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-BIX02189 is a potent and selective inhibitor of Mitogen-activated protein kinase kinase 5 (MEK5), a key upstream activator of Extracellular signal-regulated kinase 5 (ERK5). The MEK5/ERK5 signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the pro-apoptotic effects of this compound, detailing its mechanism of action, summarizing key quantitative data, providing detailed experimental protocols for assessing its efficacy, and visualizing the underlying signaling pathways.

Introduction to this compound and its Target

This compound is a small molecule inhibitor that demonstrates high selectivity for MEK5, with a reported IC50 value of 1.5 nM in cell-free assays.[1] By inhibiting MEK5, BIX02189 effectively blocks the phosphorylation and subsequent activation of its sole known substrate, ERK5.[1] The ERK5 signaling cascade plays a significant role in promoting cell survival by modulating the activity of various downstream effectors involved in apoptosis. Inhibition of this pathway by BIX02189 has been shown to induce apoptosis in a range of cancer cell lines, highlighting its potential as an anti-cancer therapeutic agent.

Quantitative Data on the Efficacy of this compound

The following tables summarize the available quantitative data on the inhibitory and pro-apoptotic effects of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Type | Reference |

| MEK5 | 1.5 | Cell-free | [1] |

| ERK5 | 59 | Cell-free | [1] |

| CSF1R (FMS) | 46 | Cell-free | [1] |

| LCK | 250 | Cell-free | [1] |

| JAK3 | 440 | Cell-free | [1] |

| TGFβR1 | 580 | Cell-free | [1] |

Table 2: Growth Inhibitory (GI50) Activity of this compound in Adherent Tumor Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| KYSE30 | Esophageal Cancer | ~10 | [2] |

| NCI-H838 | Lung Cancer | >10 | [2] |

| A498 | Renal Cancer | >10 | [2] |

| HCT116 | Colorectal Cancer | >30 | |

| HT29 | Colorectal Cancer | >30 |

Note: The GI50 values for HCT116 and HT29 are extrapolated from graphical data suggesting low sensitivity at concentrations up to 30 µM.

Signaling Pathways Modulated by this compound

The pro-apoptotic effect of BIX02189 is primarily mediated through the inhibition of the MEK5/ERK5 signaling pathway, which in turn influences several downstream targets that regulate apoptosis.

The MEK5/ERK5 Signaling Cascade

Under normal physiological conditions, growth factors and stress stimuli activate upstream kinases such as MEKK2/3, which then phosphorylate and activate MEK5. Activated MEK5 dually phosphorylates ERK5 on tyrosine and threonine residues, leading to its activation. Active ERK5 can then translocate to the nucleus and phosphorylate various transcription factors and other substrates to promote cell survival.

Downstream Pro-Apoptotic Mechanisms

Inhibition of ERK5 by BIX02189 disrupts the pro-survival signals, leading to the activation of apoptotic pathways through several interconnected mechanisms:

-

Regulation of Bcl-2 Family Proteins: ERK5 has been shown to phosphorylate and inactivate pro-apoptotic Bcl-2 family members like Bim and Bad. Inhibition of ERK5 prevents this inactivation, leading to an increased pro-apoptotic activity, which promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[3]

-

Modulation of the NF-κB Pathway: The MEK5/ERK5 pathway can regulate the activity of the transcription factor NF-κB, which controls the expression of numerous anti-apoptotic genes.[2] Pharmacological impairment of ERK5 can lead to the downregulation of NEMO/IKKγ, resulting in reduced NF-κB activity and subsequent apoptosis.[2]

-

Stabilization of p53: BIX02189 has been reported to suppress the ubiquitination of the tumor suppressor protein p53.[2] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate pro-apoptotic target genes.

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Principle: Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells). Dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with this compound and a vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

-

Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite Annexin V-FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).

Caspase-3/7 Activity Assay (Fluorometric)

Principle: This assay utilizes a synthetic peptide substrate (e.g., DEVD) conjugated to a fluorophore (e.g., AMC). In apoptotic cells, activated caspase-3 and -7 cleave the substrate, releasing the fluorophore, which can be quantified by measuring its fluorescence.

Protocol:

-

Cell Lysis: Treat cells with this compound and a vehicle control. Lyse the cells using a lysis buffer provided with a commercial kit.

-

Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate solution.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a fluorometer with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Determine the fold-increase in caspase-3/7 activity in BIX02189-treated cells compared to the vehicle control.

Western Blot Analysis of Apoptosis-Related Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as Bax, Bcl-2, and cleaved caspases.

Protocol:

-

Protein Extraction: Treat cells with this compound and a vehicle control. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies specific for the proteins of interest (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-